

An In-depth Technical Guide to N-Methyl-1-naphthalenemethylamine hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>N</i> -Methyl-1-naphthalenemethylamine hydrochloride
Compound Name:	<i>naphthalenemethylamine hydrochloride</i>
Cat. No.:	<i>B116682</i>

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-naphthalenemethylamine hydrochloride, with the CAS number 65473-13-4, is a key chemical intermediate primarily utilized in the synthesis of antifungal agents.^{[1][2]} This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on data relevant to researchers and professionals in the field of drug development. While this compound is crucial as a building block, it is important to note that extensive research into its own biological activity and mechanism of action is limited in publicly available literature. Its primary significance lies in its role in the production of pharmacologically active compounds such as Terbinafine and Butenafine.^{[1][2]}

Chemical and Physical Properties

N-Methyl-1-naphthalenemethylamine hydrochloride is a white to cream-colored powder or crystalline powder.^[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **N-Methyl-1-naphthalenemethylamine hydrochloride**

Property	Value	Reference(s)
CAS Number	65473-13-4	[3] [4] [5]
Molecular Formula	C ₁₂ H ₁₄ CIN	[4] [6]
Molecular Weight	207.70 g/mol	[4] [6]
IUPAC Name	N-methyl-1-(naphthalen-1-yl)methanamine;hydrochloride	[6]
Synonyms	1- (Methylaminomethyl)naphthalene hydrochloride, N-Methyl-1-naphthylmethylamine hydrochloride, Terbinafine Related Compound A	[6] [7]
Appearance	White to cream powder or crystalline powder	[3]
Melting Point	191-193 °C (lit.)	[1] [8]
Solubility	Soluble in water	[8]
Purity	Typically ≥98%	[3] [9]
InChI Key	BVJVHPKFDIYQOU- UHFFFAOYSA-N	[6]
SMILES	Cl.CNCc1ccccc2ccccc12	[9]

Synthesis

The primary role of **N-Methyl-1-naphthalenemethylamine hydrochloride** is as an intermediate in the synthesis of the antifungal drug Terbinafine. Several synthetic routes to obtain this compound have been described in the literature, primarily starting from 1-chloromethylnaphthalene.

Synthesis Workflow

The general workflow for the synthesis of **N-Methyl-1-naphthalenemethylamine hydrochloride** involves the formation of the free base, N-Methyl-1-naphthalenemethylamine, followed by its conversion to the hydrochloride salt.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **N-Methyl-1-naphthalenemethylamine hydrochloride**.

Experimental Protocols

Method 1: Direct Amination of 1-ChloromethylNaphthalene

This method involves the direct reaction of 1-chloromethylNaphthalene with methylamine.

Experimental Protocol:

- Dissolve 1-chloromethylnaphthalene in a suitable solvent such as benzene.
- Add a large excess of methylamine to the solution in a sealed reaction vessel.
- The reaction mixture is stirred for a specified period at room temperature or with gentle heating.
- After the reaction is complete, the resulting mixture contains **N-Methyl-1-naphthalenemethylamine** and methylamine hydrochloride.
- The bis-alkylated impurity that may form can be removed by conversion to the hydrochloride salt and repeated extractions with a non-polar solvent like ether.
- The purified free base is then dissolved in a suitable solvent (e.g., acetone) and treated with a source of HCl (e.g., hydrochloric acid in isopropanol) to precipitate the desired **N-Methyl-1-naphthalenemethylamine hydrochloride**.
- The precipitate is filtered, washed with a cold solvent, and dried under vacuum.

Method 2: Synthesis via N-formylation

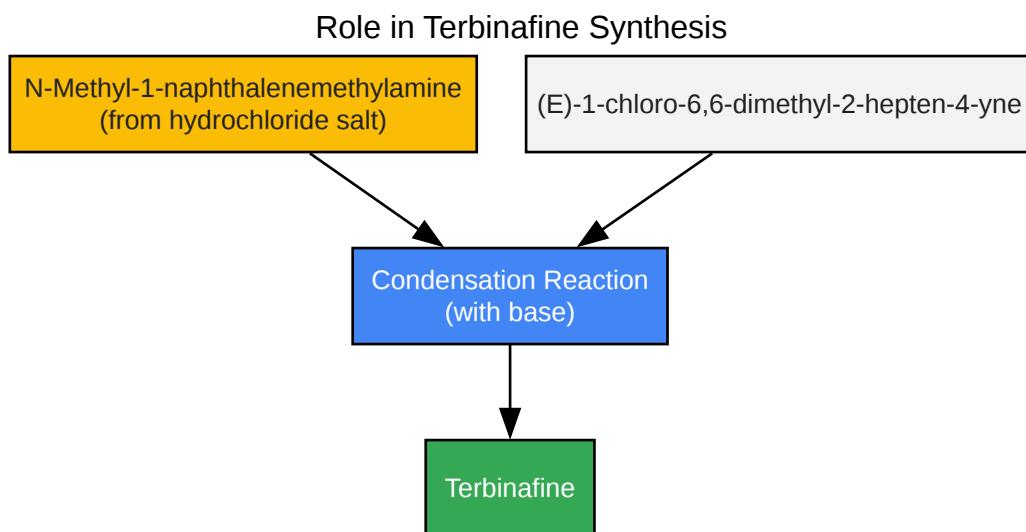
An alternative, improved process aims to avoid the formation of the tertiary amine impurity.

Experimental Protocol:

- N-methylformamide is reacted with a strong base (e.g., sodium hydride) in an anhydrous solvent like N,N-dimethylformamide (DMF) to generate the corresponding anion.
- 1-chloromethylnaphthalene, dissolved in a non-polar solvent such as toluene, is then slowly added to the reaction mixture.
- The reaction is maintained at a controlled temperature (e.g., 40-45°C) to form the N-methyl-N-(1-naphthylmethyl)-formamide intermediate.
- The crude formamide derivative is then subjected to acid or base hydrolysis.
 - Base Hydrolysis: The crude intermediate is suspended in an aqueous sodium hydroxide solution and heated (e.g., 60-70°C) for several hours.

- Acid Hydrolysis: The crude intermediate is suspended in an aqueous sulfuric acid solution and heated to reflux.
- Following hydrolysis, the reaction mixture is cooled and extracted with an organic solvent (e.g., toluene).
- The aqueous layer is basified to a pH of 10 with a sodium hydroxide solution to liberate the free base.
- The free base is extracted with toluene, and the solvent is distilled off to yield the crude N-Methyl-1-naphthalenemethylamine.
- The crude product can be further purified by vacuum distillation.
- The purified free base is then converted to the hydrochloride salt as described in Method 1.

Table 2: Summary of Synthesis Reagents and Conditions


Step	Reagents	Solvents	Key Conditions
Amination (Method 1)	1-Chloromethylnaphthalene, Methylamine (excess)	Benzene	Sealed vessel, room temperature or gentle heating
N-formylation (Method 2)	1-Chloromethylnaphthalene, N-methylformamide, Sodium Hydride	DMF, Toluene	40-45°C
Hydrolysis (Method 2)	N-methyl-N-(1-naphthylmethyl)formamide, NaOH (aq) or H ₂ SO ₄ (aq)	Water, Toluene	60-70°C (base) or reflux (acid)
Salt Formation	N-Methyl-1-naphthalenemethylamine, HCl source	Acetone or other suitable organic solvent	Precipitation
Purification	-	Toluene, Ether	Extraction, Vacuum Distillation

Applications in Drug Development

The primary and most well-documented application of **N-Methyl-1-naphthalenemethylamine hydrochloride** is its use as a crucial intermediate in the synthesis of allylamine antifungal drugs.

Intermediate for Terbinafine Synthesis

N-Methyl-1-naphthalenemethylamine hydrochloride is a key precursor for the synthesis of Terbinafine.^{[1][9]} The free base, N-Methyl-1-naphthalenemethylamine, is condensed with (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne in the presence of a base to yield Terbinafine.

[Click to download full resolution via product page](#)

Caption: Role of N-Methyl-1-naphthalenemethylamine in the synthesis of Terbinafine.

Intermediate for Butenafine Synthesis

This compound also serves as an intermediate in the synthesis of Butenafine hydrochloride, another allylamine antifungal agent.[\[1\]](#)[\[2\]](#)

Other Applications

An additional reported application is its use as a reagent for the determination of isocyanates in the air by UV or fluorescence detection.[\[9\]](#)

Biological Activity and Mechanism of Action

There is a notable lack of specific data in the scientific literature concerning the biological activity and mechanism of action of **N-Methyl-1-naphthalenemethylamine hydrochloride** itself. Its pharmacological relevance is derived from its role as a precursor to active pharmaceutical ingredients like Terbinafine. Terbinafine functions by inhibiting squalene epoxidase, an enzyme involved in the fungal ergosterol biosynthesis pathway. This disruption of ergosterol production leads to fungal cell death. It is presumed that **N-Methyl-1-naphthalenemethylamine hydrochloride** does not possess significant antifungal activity on its own, but this has not been extensively documented.

Safety and Handling

N-Methyl-1-naphthalenemethylamine hydrochloride is classified as an irritant, causing skin, eye, and respiratory irritation.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-Methyl-1-naphthalenemethylamine hydrochloride (CAS 65473-13-4) is a commercially important chemical intermediate, indispensable for the synthesis of the widely used antifungal drugs Terbinafine and Butenafine. This guide has provided a detailed overview of its chemical properties, comprehensive synthesis protocols, and its primary applications in drug development. While the compound itself is not known for its biological activity, its role as a key building block makes it a substance of significant interest to researchers and professionals in the pharmaceutical and chemical industries. Future research could potentially explore any intrinsic biological properties of this molecule, though its current value remains firmly established in its synthetic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Methyl-1-naphthalenemethylamine hydrochloride | 65473-13-4 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. N-Methyl-1-naphthalenemethylamine hydrochloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. N-Methyl-1-naphthalenemethylamine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 6. N-Methyl-1-Naphthyl methyl amine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 7. N-Methyl-1-naphthylmethylamine Hydrochloride | 65473-13-4 | TCI AMERICA [tcichemicals.com]
- 8. chembk.com [chembk.com]
- 9. N-メチル-1-ナフタレンメチルアミン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Methyl-1-naphthalenemethylamine hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b116682#n-methyl-1-naphthalenemethylamine-hydrochloride-cas-number-65473-13-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com